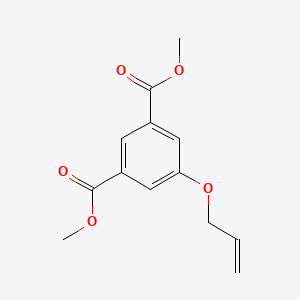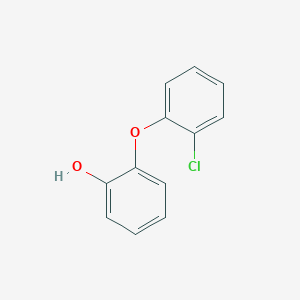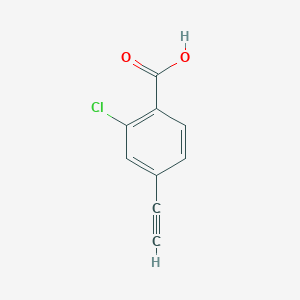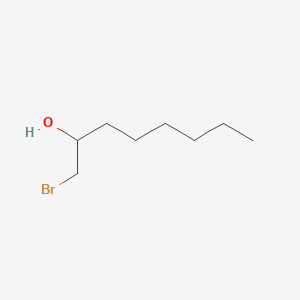
2-Octanol, 1-bromo-
描述
2-Octanol, 1-bromo- is an organic compound with the molecular formula C8H17BrO It is a brominated alcohol, where the bromine atom is attached to the first carbon of the octanol chain
作用机制
Target of Action
Like other halogenoalkanes, it’s likely to interact with various biological molecules due to its polar nature .
Mode of Action
1-Bromooctan-2-ol, being a halogenoalkane, is more reactive than alkanes due to the presence of the electronegative bromine . The carbon-bromine bond is polar, causing the carbon to carry a partial positive and the bromine a partial negative charge . This polarity can lead to two key types of reactions: nucleophilic substitution and elimination .
Biochemical Pathways
Halogenoalkanes in general can participate in various biochemical reactions due to their reactivity . For instance, in a nucleophilic substitution reaction, a halogen is substituted for another atom or group of atoms, leading to the formation of different compounds like alcohols, amines, and nitriles .
Pharmacokinetics
The physical properties such as molecular weight and structure can influence these pharmacokinetic parameters .
Result of Action
Based on its reactivity, it can potentially lead to the formation of various compounds through nucleophilic substitution and elimination reactions .
Action Environment
The action, efficacy, and stability of 1-bromooctan-2-ol can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other substances that can react with 1-bromooctan-2-ol.
生化分析
Biochemical Properties
The biochemical properties of 1-Bromooctan-2-ol are not well-studied. As a fatty alcohol, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the other molecules involved .
Cellular Effects
Fatty alcohols like 1-Bromooctan-2-ol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 1-Bromooctan-2-ol vary with different dosages in animal models .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Octanol, 1-bromo- can be achieved through the enzymatic hydrolysis of halohydrin palmitates using biocatalysts. Halohydrin palmitates are prepared from palmitic acid and 1,2-octanediol. The enzymatic hydrolysis is carried out using lipases from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme IM), and “resting cells” from a Rhizopus oryzae strain . The reaction typically occurs at 40°C in the presence of ionic liquids such as [BMIM][PF6].
Industrial Production Methods: Industrial production methods for 2-Octanol, 1-bromo- are not extensively documented. the use of biocatalysts and ionic liquids suggests a greener and more sustainable approach compared to traditional chemical synthesis methods.
化学反应分析
Types of Reactions: 2-Octanol, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-octanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: 2-Octanol.
Oxidation: 2-Octanone or 2-Octanal.
Reduction: Octane.
科学研究应用
2-Octanol, 1-bromo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
相似化合物的比较
1-Octanol: A primary alcohol with a similar carbon chain but without the bromine atom.
2-Octanol: A secondary alcohol with the hydroxyl group on the second carbon.
1-Bromohexane: A brominated alkane with a shorter carbon chain.
Uniqueness: 2-Octanol, 1-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
1-bromooctan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOQHMFMRVNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337719 | |
| Record name | 2-Octanol, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26818-06-4 | |
| Record name | 2-Octanol, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)


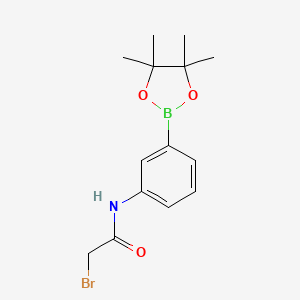
![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)

![Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-](/img/structure/B3032526.png)
![benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate](/img/structure/B3032527.png)
